molecular formula C7H13NO2 B045956 (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one CAS No. 122151-38-6

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B045956
M. Wt: 143.18 g/mol
InChI Key: KLCGBSXTJWOEJD-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one involves strategic reactions that incorporate the pyrrolidinyl group into the propanone framework. A notable approach includes the reaction of propargyl alcohols with terminal alkynes under conditions that favor the selective formation of polysubstituted furans or pyrroles, highlighting the compound's synthesis versatility (Wang et al., 2011). Another method utilizes (2S,4R)-4-hydroxy-L-proline and L-proline as main materials, showcasing the synthetic routes available for generating complex structures containing the pyrrolidin-1-yl group (Fu et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one reveals intricate details about its stereochemistry and conformation. Crystal structure determination and spectroscopic methods such as IR, 1H NMR, 13C NMR, and HRMS spectra have been employed to elucidate the structure of synthesized compounds, confirming the presence of the pyrrolidin-1-yl group and its spatial arrangement (Fu et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is demonstrated through its participation in various reactions, including those that lead to the formation of complex heterocyclic structures. For instance, reactions involving propargyl alcohols and terminal alkynes underscore the compound's role in synthesizing polysubstituted furans or pyrroles, which are significant in medicinal chemistry (Wang et al., 2011).

Physical Properties Analysis

The physical properties of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, such as solubility, melting point, and boiling point, are crucial for its application in various synthetic routes. While specific studies on these properties are scarce, understanding the physical characteristics is essential for handling and applying this compound in chemical synthesis.

Chemical Properties Analysis

The chemical properties of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, including acidity, basicity, and reactivity towards other chemical entities, play a vital role in its synthetic applications. The compound's ability to participate in a wide range of chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules and heterocyclic compounds (Wang et al., 2011).

Scientific Research Applications

  • Crystallography and Material Science

    • Application : The compound 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, which is structurally similar to the compound you mentioned, has been studied in the field of crystallography .
    • Method : The researchers used X-ray diffraction to study the crystal structure of the compound .
    • Results : They found that in the crystal, molecules are connected via weak C—H O hydrogen bonds, forming chains along the c-axis direction .
  • Forensic Toxicology

    • Application : Synthetic cathinones, which are structurally similar to the compound you mentioned, have been identified as novel psychoactive substances (NPS) and are a significant concern in forensic toxicology .
    • Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies were used in search of reports on the identification of newly emerging synthetic cathinones .
    • Results : The researchers identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .
  • Forensic Toxicology

    • Application : The study identified and analytically characterized seven synthetic cathinone derivatives detected in samples seized in Poland from clandestine laboratories .
    • Method : Identification of these cathinones was performed using liquid chromatography–high-resolution tandem mass spectrometry with a quadrupole time-of-flight analyzer, gas chromatography with mass spectrometry, and nuclear magnetic resonance spectroscopy .
    • Results : The study reported the detection and structure elucidation of seven substituted cathinones .
  • Pharmaceutical Research

    • Application : Compounds structurally similar to “(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one”, such as esketamine, have been investigated for their immediate anti-depressant effects and have been proposed as a potential medication for depressive disorder, as well as resistant depression .
    • Method : In vitro studies were conducted to determine the affinity of (S)-ketamine (esketamine) for the glutamate N-methyl D-aspartate receptor .
    • Results : Esketamine has attracted more attention due to its 3–4 fold higher affinity than ®-ketamine for the receptor .
  • Organic Synthesis

    • Application : The compound 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, which is structurally similar to the compound you mentioned, has been used as an intermediate in organic synthesis .
    • Method : The synthetic procedure involves various steps, including the formation of the pyrrolidin-1-yl group .
    • Results : The compound was successfully synthesized and its structure was confirmed using X-ray diffraction .
  • Anti-Tubercular Agents

    • Application : Compounds structurally similar to “(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one”, such as pyrazinamide, have been used in the synthesis of anti-tubercular agents .
    • Method : The synthesis involves metal-catalyzed reactions .
    • Results : The synthesized molecules have shown potential as anti-tubercular agents .

Safety And Hazards

“(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one” is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

(2S)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGBSXTJWOEJD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453323
Record name (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one

CAS RN

122151-38-6
Record name (2S)-2-Hydroxy-1-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122151-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-hydroxy-1-(1-pyrrolidinyl)-1-propanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Li, S Good, ML Tulchinsky… - … Process Research & …, 2019 - ACS Publications
A highly stereoselective and efficient synthesis of (4S,5S,6S)-6-(benzyloxy)-5-phenoxy-4-propoxyheptanal, a key intermediate for syntheses of picolinamide fungicides, is described in …
Number of citations: 1 pubs.acs.org
B Hadrys - 2022 - repository.cam.ac.uk
The addition of free radicals to electron-deficient heteroarenes, commonly referred to as Minisci-type reactions, comprises an important class of transformations for the direct …
Number of citations: 3 www.repository.cam.ac.uk

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